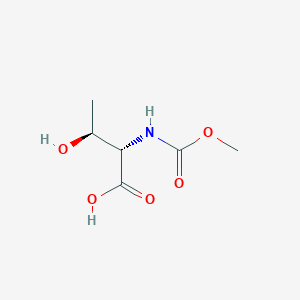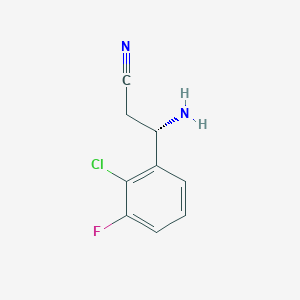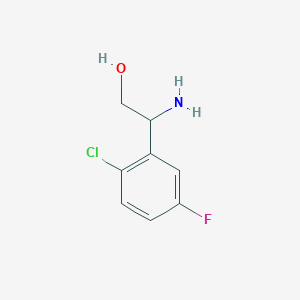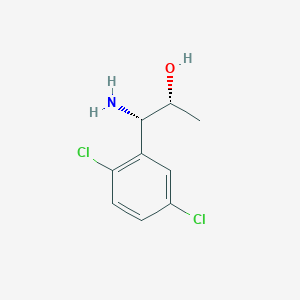
(Methoxycarbonyl)-L-allothreonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxycarbonyl)-L-allothreonine is an amino acid derivative with a methoxycarbonyl group attached to the L-allothreonine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)-L-allothreonine typically involves the introduction of a methoxycarbonyl group into the L-allothreonine structure. This can be achieved through various synthetic routes, including esterification and acylation reactions. One common method involves the use of dimethyl carbonate as a reagent under basic conditions to introduce the methoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient processes. The use of readily available starting materials and scalable reaction conditions is crucial for industrial applications. For example, the use of dimethyl terephthalate as a starting material has been demonstrated to be effective in producing methoxycarbonyl derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxycarbonyl)-L-allothreonine can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxycarbonyl group can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(Methoxycarbonyl)-L-allothreonine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of (Methoxycarbonyl)-L-allothreonine involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxycarbonyl)-L-threonine: Similar structure but with a different stereochemistry.
(Methoxycarbonyl)-L-serine: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
(Methoxycarbonyl)-L-valine: Similar structure but with a different side chain.
Uniqueness
(Methoxycarbonyl)-L-allothreonine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group.
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(2S,3S)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4-/m0/s1 |
Clé InChI |
QEIFWXUIJHFGPI-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)


![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)

![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)
![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)

